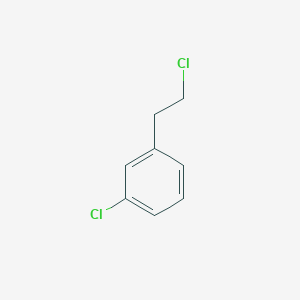

1-Chloro-3-(2-chloroethyl)benzene

Übersicht

Beschreibung

1-Chloro-3-(2-chloroethyl)benzene is a chemical compound with the CAS Number: 5182-43-4 . It has a molecular weight of 175.06 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a 2-chloroethyl group attached to it . The InChI code for this compound is 1S/C8H8Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.069 g/mL at 25 °C . The refractive index of this compound is 1.53 .Wissenschaftliche Forschungsanwendungen

Reagent in Organic Synthesis

1-Chloro-3-(2-chloroethyl)benzene has been utilized as a reagent in organic synthesis. Yus, Ramón, and Gómez (2002) demonstrated its application in creating dilithium reagents, which are useful for generating diols with diverse structural features. This study highlights its role in advancing organometallic chemistry and facilitating complex synthesis processes (Yus, Ramón, & Gómez, 2002).

Role in Photochemical Processes

Maruyama and Otsuki (1977) researched the photochemical synthesis involving this compound. Their work focused on the irradiation of benzene solutions, leading to the production of specific naphthoquinones. This study contributes to our understanding of photochemical reactions in organic chemistry (Maruyama & Otsuki, 1977).

Application in Friedel-Crafts Alkylation

The compound has been used in Friedel-Crafts alkylation reactions. Masuda, Nakajima, and Suga (1983) explored its application in creating optically active compounds, demonstrating its importance in stereochemistry and catalysis research (Masuda, Nakajima, & Suga, 1983).

Exploring Radical Interactions

Saito and Yoshida (1974) studied the formation of free radicals from this compound in γ-irradiated organic matrices. This research is significant in understanding radical chemistry and its implications in broader chemical processes (Saito & Yoshida, 1974).

Synthesis of Pyridazinone Derivatives

Chao (2010) demonstrated the use of this compound in synthesizing pyridazinone derivatives. This research adds to the knowledge of heterocyclic compound synthesis and their potential applications (Chao, 2010).

Role in Organometallic Chemistry

Englert, Haerter, Vasen, Salzer, Eggeling, and Vogt (1999) explored the role of this compound in organometallic chemistry. Their work involved creating chiral tricarbonyl complexes, contributing significantly to the field of catalysis and asymmetric synthesis (Englert et al., 1999).

Wirkmechanismus

Target of Action

The primary targets of 1-Chloro-3-(2-chloroethyl)benzene are the respiratory system, eyes, and skin . These organs are directly affected by the compound, leading to potential irritation and other adverse effects .

Mode of Action

This compound, like other benzene derivatives, undergoes electrophilic aromatic substitution reactions . The compound interacts with its targets through a two-step mechanism:

- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

This interaction results in changes to the molecular structure of the compound and its targets.

Biochemical Pathways

It’s known that benzene derivatives can undergo electrophilic aromatic substitution, which can affect various biochemical pathways

Result of Action

It’s known that the compound can cause irritation to the respiratory system, eyes, and skin . More research is needed to fully understand the compound’s effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a combustible liquid and vapor, suggesting that its stability and reactivity could be affected by temperature and pressure . Additionally, the compound’s action and efficacy could be influenced by the presence of other chemicals in the environment.

Eigenschaften

IUPAC Name |

1-chloro-3-(2-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXJPOIJORJPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559355 | |

| Record name | 1-Chloro-3-(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5182-43-4 | |

| Record name | 1-Chloro-3-(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide](/img/structure/B3024714.png)